

CAS number and molecular weight of 2,4-Di-tert-butyl-5-nitrophenol.

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Compound of Interest

Compound Name: **2,4-Di-tert-butyl-5-nitrophenol**

Cat. No.: **B1387553**

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An In-Depth Technical Guide to 2,4-Di-tert-butyl-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-butyl-5-nitrophenol is a nitrated aromatic compound of significant interest in the pharmaceutical industry, primarily due to its emergence as a critical process-related impurity in the synthesis of Ivacaftor.^[1] Ivacaftor is a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, used in the treatment of cystic fibrosis.^[2] The presence of **2,4-Di-tert-butyl-5-nitrophenol**, a potential genotoxic impurity, necessitates stringent control and monitoring during drug manufacturing.^[2] This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, safety considerations, and its pivotal role as a pharmaceutical impurity.

Core Compound Identification

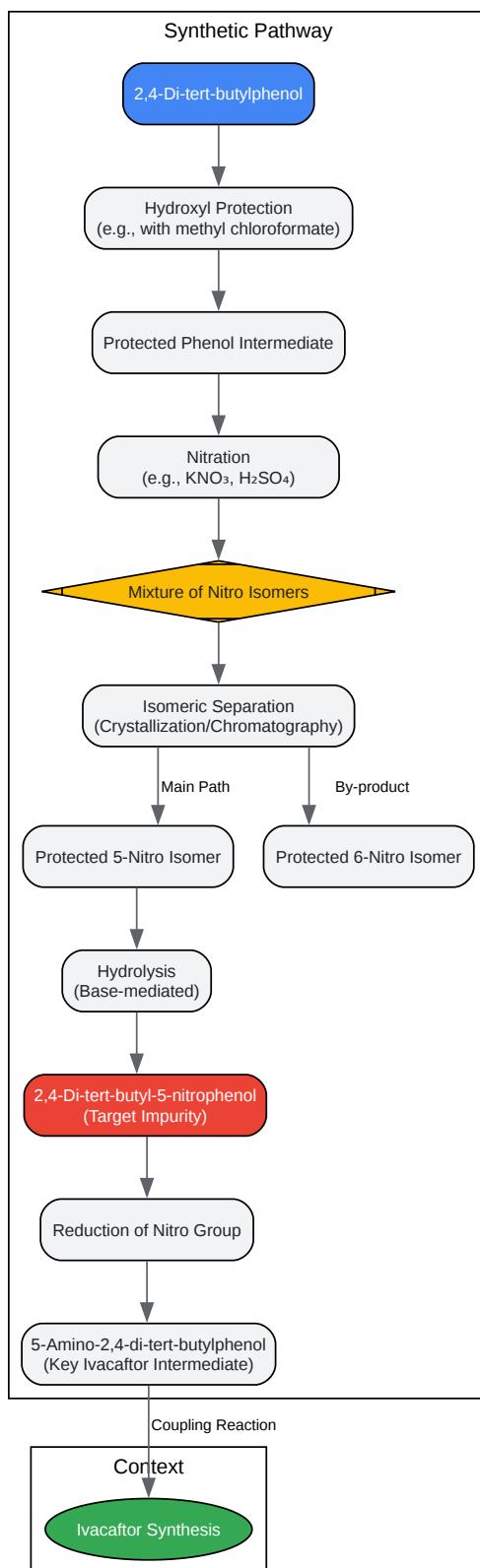
A unique chemical entity is defined by its fundamental identifiers. The Chemical Abstracts Service (CAS) number and molecular weight are foundational data points for regulatory, safety, and experimental documentation.

Identifier	Value	Source(s)
CAS Number	873055-57-3	[3][4]
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[3][5]
Molecular Weight	251.33 g/mol	[3]
IUPAC Name	2,4-Di-tert-butyl-5-nitrophenol	[1][4]

Synthesis and Formation as a Pharmaceutical Impurity

The synthesis of **2,4-Di-tert-butyl-5-nitrophenol** is intrinsically linked to the manufacturing process of Ivacaftor, where it arises as an impurity. The core of Ivacaftor's structure is an aminophenol moiety, which is prepared by the reduction of a nitrophenol precursor.[6] The formation of this nitrophenol intermediate is achieved through the electrophilic nitration of 2,4-di-tert-butylphenol.

A critical challenge in this synthesis is controlling the regioselectivity of the nitration reaction. The hydroxyl and tert-butyl groups on the phenol ring direct the incoming nitro group. While the desired product for the Ivacaftor synthesis is the 5-nitro isomer, the reaction also yields the isomeric 2,4-di-tert-butyl-6-nitrophenol.[6][7]



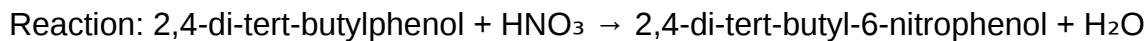
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*Formation pathway of **2,4-Di-tert-butyl-5-nitrophenol**.*

The patent literature reveals that this process involves protecting the hydroxyl group of 2,4-di-tert-butylphenol before nitration to improve yield and selectivity.^[7] Even with this protective step, a mixture of the 5-nitro and 6-nitro isomers is typically formed.^[6] The separation of these isomers can be challenging, often requiring crystallization or chromatographic techniques, which can be costly and complex to scale up for industrial production.^[8] The incomplete removal of the 5-nitro isomer before the subsequent reduction and coupling steps leads to its presence in the final drug substance.

Representative Experimental Protocol: Nitration of 2,4-di-tert-butylphenol

While a specific, detailed protocol for the synthesis of the 5-nitro isomer is proprietary and found within patent literature, the following procedure for the synthesis of the related isomer, 2,4-di-tert-butyl-6-nitrophenol, illustrates the general chemistry of electrophilic nitration on this substrate.



Procedure:

- Dissolve 2,4-di-tert-butylphenol (10.0 g, 48.4 mmol) in acetic acid (200 mL) in a flask equipped with a stirrer and cooled to 10 °C.^[9]
- Add concentrated nitric acid (6.0 g) dropwise to the stirred solution over 5 minutes, maintaining the temperature at 10 °C.^[9]
- After the addition is complete, pour the reaction mixture into water (300 mL).^[9]
- Extract the aqueous mixture with toluene (3 x 100 mL).^[9]
- Combine the organic phases and wash with brine (3 x 100 mL).^[9]
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.^[9]
- Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield the product as yellow crystals.^[9]

This protocol is for the synthesis of the 6-nitro isomer and serves as an illustrative example of the nitration reaction.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for the identification and quantification of this impurity. While a complete, published set of spectroscopic data for **2,4-Di-tert-butyl-5-nitrophenol** is not readily available, data for its precursor and isomeric by-product provide a strong basis for analytical method development.

Property	Description	Source(s)
Physical Form	Solid	
Appearance	Yellow to orange crystalline powder	
Solubility	Soluble in organic solvents like ethanol and acetone; low solubility in water.	
Storage	Store in a dry, sealed container at 2-8°C.	[5]

Spectroscopic Data (Comparative)

The following tables provide expected and known spectral data for the starting material and the 6-nitro isomer. These are crucial for distinguishing the desired 5-nitro isomer from related compounds during analysis.

¹H NMR Data (in CDCl₃)

Compound	δ 11.45 (s, 1H, OH)	δ 7.97 (d, 1H)	δ 7.28 (d, 1H)	δ 1.48 (s, 9H, C(CH ₃) ₃)	δ 1.32 (s, 9H, C(CH ₃) ₃)	Source
2,4-di-tert-butyl-6-nitrophenol	✓	✓	✓	✓	✓	[9]

For the 5-nitro isomer, one would expect to see two singlets for the aromatic protons, reflecting their para relationship to each other, along with the characteristic phenolic proton and two singlets for the non-equivalent tert-butyl groups.

Expected IR Absorption Bands

Frequency (cm ⁻¹)	Functional Group
~3200-3500 (broad)	O-H stretch (phenolic)
~1500-1350	NO ₂ asymmetric & symmetric stretch
~1600	Aromatic C=C stretch

Safety and Handling

As a nitrophenol derivative and a potential genotoxic impurity, **2,4-Di-tert-butyl-5-nitrophenol** requires careful handling.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

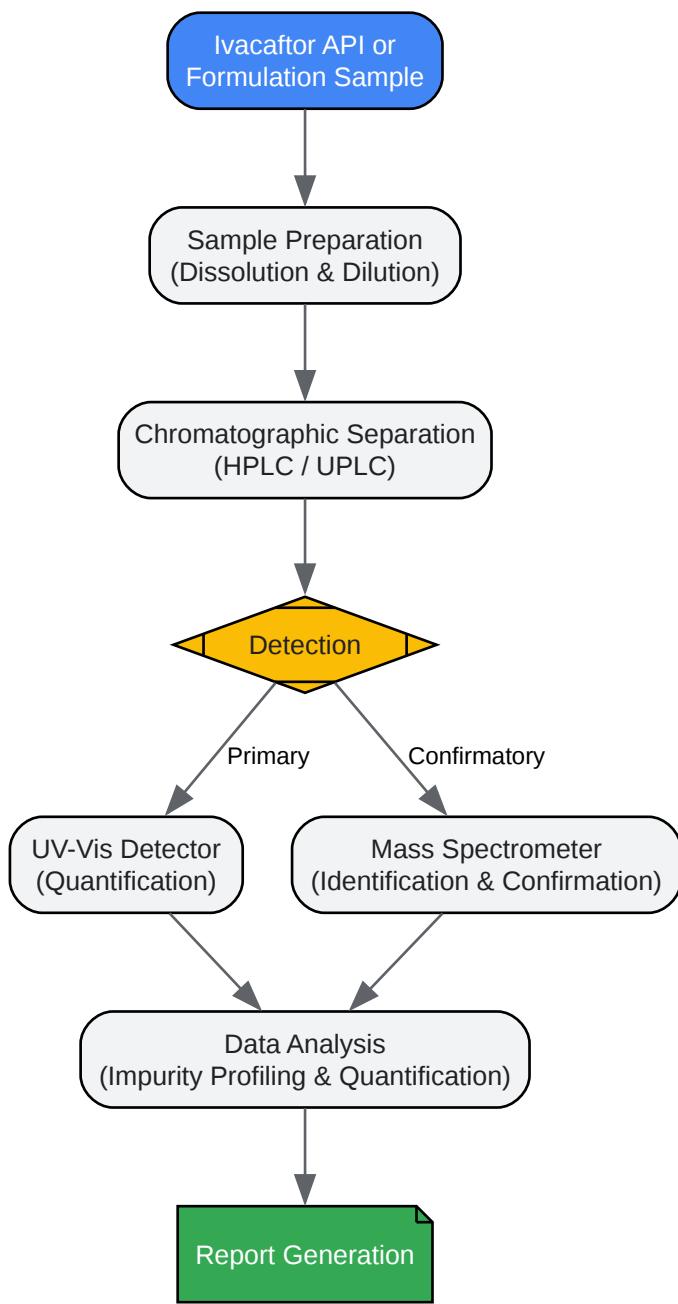
Precautionary Measures:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.

The genotoxicity of nitrophenols is a subject of ongoing study. The mechanism often involves metabolic activation to reactive species that can interact with DNA, causing damage that may lead to mutations.[\[2\]](#)

Analytical Detection in Pharmaceutical Samples

The control of genotoxic impurities to trace levels (parts per million) is a regulatory requirement. Sensitive and specific analytical methods are therefore essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice for detecting and quantifying **2,4-di-tert-butyl-5-nitrophenol** in Ivacaftor.[\[2\]](#)
[\[10\]](#)



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General workflow for the analysis of impurities.

Method development would focus on achieving chromatographic separation from the active pharmaceutical ingredient (API), Ivacaftor, and its other known impurities, particularly the 6-nitro isomer. The distinct UV-Vis absorbance of the nitrophenol moiety allows for sensitive detection using a photodiode array (PDA) detector, while mass spectrometry provides unambiguous identification based on the compound's mass-to-charge ratio.[\[10\]](#)

Conclusion

2,4-Di-tert-butyl-5-nitrophenol is more than a simple organic molecule; it represents a significant challenge in modern pharmaceutical manufacturing. Its identity as a genotoxic impurity in the synthesis of Ivacaftor underscores the critical importance of understanding reaction mechanisms, controlling process parameters, and developing robust analytical methods. For scientists and professionals in drug development, a thorough knowledge of this compound is essential for ensuring the safety, quality, and efficacy of life-saving medicines.

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